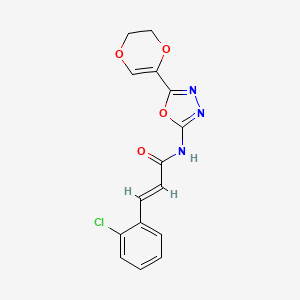

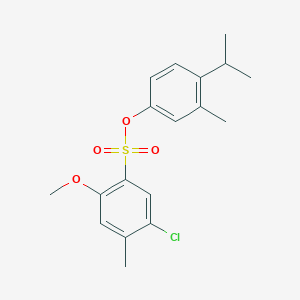

![molecular formula C17H22N2O4 B2426086 6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-methylchromen-2-one CAS No. 900280-56-0](/img/structure/B2426086.png)

6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-methylchromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

HPMC can be synthesized via various routes, including the reaction of 7-methyl-4-chromanone and 4-(2-hydroxyethyl)piperazine in the presence of a strong acid catalyst. A series of 15 new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group were designed with the help of computational methods and were synthesized to study their affinity for the serotonin 5-HT1A and 5-HT2A receptors .Molecular Structure Analysis

HPMC is a crystalline solid with a molecular formula of C20H26N2O4, a molecular weight of 366.43 g/mol. It possesses several chemical functional groups, including a piperazine ring, two hydroxyl groups, and a benzopyran ring system, making it a versatile compound for chemical modification and various analytical applications.Chemical Reactions Analysis

The equilibrium dissociation constant values of the tested compounds showed differential intrinsic activities of the agonist and antagonist modes . This suggests that HPMC and its derivatives can participate in a variety of chemical reactions, particularly those involving serotonin receptors .Aplicaciones Científicas De Investigación

- Researchers use HEPES in cell culture media, protein isolation, and various biochemical assays. Its buffering capacity ensures consistent pH conditions, critical for cell viability and accurate experimental results .

- It is particularly useful when working with metal ions, as it avoids potential interference from these ions in the assay or reaction .

- Its buffering capacity ensures stable pH during electrophoretic separation of proteins, nucleic acids, or other biomolecules .

- HEPES-buffered saline is commonly used in electroporation experiments to maintain physiological pH during cell manipulation .

Buffering Agent for Cell Culture and Biochemical Assays

Substitute for Tris and Phosphate Buffers

Gel Electrophoresis Running Buffer

Electroporation Studies

Assays and Quantification Methods

Dual Src/Abl Kinase Inhibitor Research

Mecanismo De Acción

Target of Action

It’s known that coumarin derivatives, which this compound is a part of, have been widely studied for their diverse biological activities . They have been found to exhibit anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors properties.

Mode of Action

It’s known that coumarin derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

The solubility of a compound can influence its bioavailability . The compound is soluble in water , which could potentially enhance its bioavailability.

Propiedades

IUPAC Name |

6-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-12-8-16-14(10-15(12)21)13(9-17(22)23-16)11-19-4-2-18(3-5-19)6-7-20/h8-10,20-21H,2-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVDCUNEUJXKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2426006.png)

![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2,4-dimethylphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2426020.png)

![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)